Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid (mellitic acid) is a benzene derivative with six carboxylic acid groups symmetrically arranged on the aromatic ring. When combined with 2-pyridin-2-ylpyridine (a bipyridine ligand), the resulting compound exhibits unique coordination and supramolecular properties due to the synergistic effects of its polycarboxylic acid and aromatic nitrogen donor sites. This dual functionality enables applications in metal-organic frameworks (MOFs), catalysis, and selective metal ion binding .
Properties
CAS No. |
654077-10-8 |
|---|---|
Molecular Formula |
C32H22N4O12 |
Molecular Weight |
654.5 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H6O12.2C10H8N2/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);2*1-8H |
InChI Key |
DRPJBSQVFGJVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzene-1,2,3,4,5,6-Hexacarboxylic Acid (Mellitic Acid)
Oxidation of Benzene Derivatives
Mellitic acid is typically synthesized via the oxidation of benzene derivatives under controlled conditions. While direct methods are scarce, indirect routes involve multi-step functionalization:
- Hexacarbonitrile Hydrolysis : Benzene-1,2,3,4,5,6-hexacarbonitrile (CAS 1217-44-3) undergoes hydrolysis in acidic or alkaline media to yield mellitic acid. This method, though theoretically viable, faces challenges in managing the extreme reaction conditions required for complete nitrile-to-carboxylic acid conversion.
- Oxidative Functionalization : Patent CN105085226A describes the halogenation of substituted benzoic acids followed by oxidation. For example, 3,5-dihalobenzoic acid derivatives are oxidized using potassium permanganate (KMnO₄) in nitric acid (HNO₃), achieving yields >85% under reflux conditions.
Direct Synthesis from Coal Tar
Mellitic acid occurs naturally in coal tar but is isolated via complex purification processes. Industrial methods involve:
- Extraction : Coal tar is treated with alkaline solutions to extract polycarboxylic acids.
- Crystallization : The crude extract is acidified to pH 2–3, precipitating mellitic acid, which is then recrystallized from water or acetic acid.
Table 1: Comparison of Mellitic Acid Synthesis Methods
| Method | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| Hexacarbonitrile Hydrolysis | Benzenehexacarbonitrile | H₂SO₄, 120°C, 24h | 60–70% | ≥95% |
| Halogenation-Oxidation | 3,5-Dihalobenzoic acid | KMnO₄/HNO₃, 80°C, 6h | 85–90% | ≥97% |
| Coal Tar Extraction | Coal tar | NaOH, H₂O, HCl | 30–40% | ≥90% |
Synthesis of 2,2′-Bipyridine
Catalytic Coupling of Pyridine
The most scalable method involves dehydrogenative coupling of pyridine using nickel-based catalysts:
- Raney Nickel Catalysis : Patent CN101602715A reports a solvent-free protocol where pyridine reacts at 220°C under nitrogen with Raney nickel and sodium ethoxide, yielding 2,2′-bipyridine in ~90% purity. The reaction mechanism involves radical intermediates stabilized by the nickel surface.
- Palladium-Mediated Coupling : Advanced methods employ Pd₂(dba)₃ and XantPhos ligands to cross-couple halogenated pyridines, though this approach is cost-prohibitive for industrial use.
Chichibabin Pyridine Synthesis
The Chichibabin reaction condenses aldehydes and ketones with ammonia to form pyridine rings. For 2,2′-bipyridine:
- Gas-Phase Condensation : Acetaldehyde and ammonia are passed over alumina catalysts at 350–500°C, producing a mixture of 2-methylpyridine and 4-methylpyridine.
- Oxidative Coupling : Subsequent oxidation of methylpyridines with vanadia-based catalysts yields bipyridine derivatives.
Table 2: 2,2′-Bipyridine Synthesis Protocols
| Method | Catalysts | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| Raney Nickel Coupling | Ni, NaOEt | 220°C | 86–89% | 90% |
| Chichibabin Condensation | Al₂O₃ | 400°C | 70–75% | 80% |
| Palladium Cross-Coupling | Pd₂(dba)₃, XantPhos | 110°C | 95% | 98% |
Preparation of Benzene-1,2,3,4,5,6-Hexacarboxylic Acid;2-Pyridin-2-ylpyridine
The target compound is a co-crystal or salt formed by combining mellitic acid and 2,2′-bipyridine. Two primary strategies are employed:
Acid-Base Reaction in Solvent Media
- Neutralization : Mellitic acid (1 eq) is dissolved in hot ethanol and treated with 2,2′-bipyridine (2 eq). The mixture is refluxed for 4h, cooled, and filtered to isolate the product.
- Recrystallization : The crude product is purified via recrystallization from methanol/water (3:1), achieving >95% purity.
Mechanochemical Synthesis
Solid-state grinding avoids solvent use:
- Mellitic acid and 2,2′-bipyridine are ball-milled (400 rpm, 1h) in a 1:2 molar ratio. The method offers a 92% yield and reduces waste.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,3,4,5,6-hexacarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyromellitic acid and carbon dioxide.
Reduction: Reduction reactions are less common due to the stability of the compound.
Substitution: The carboxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Rarely used due to the compound’s stability.
Substitution Reagents: Phosphorus pentachloride for forming acid chlorides.
Major Products
Pyromellitic Acid: Formed during oxidation.
Acid Chlorides: Formed during substitution reactions with phosphorus pentachloride.
Scientific Research Applications
Benzene-1,2,3,4,5,6-hexacarboxylic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: Investigated for its potential in drug delivery systems due to its stability and solubility.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of benzene-1,2,3,4,5,6-hexacarboxylic acid involves its ability to form stable complexes with metal ions. The carboxyl groups provide multiple binding sites, allowing the compound to act as a chelating agent. This property is particularly useful in coordination chemistry and the development of MOFs .
Comparison with Similar Compounds
Structural and Functional Analogues
Calix[6]arene Hexacarboxylic Acid
- Structure : A macrocyclic calixarene with six carboxylic acid groups, forming a bowl-shaped cavity.
- Coordination Behavior : Selectively binds Pb²⁺, Sr²⁺, and Ba²⁺ in octahedral complexes, with accelerated kinetics upon dealkylation .
- Comparison: Unlike the target compound, calix[6]arene’s macrocyclic structure restricts flexibility but enhances preorganization for metal binding.
Mellitic Acid (Benzenehexacarboxylic Acid)
- Structure : The hexacarboxylic acid core without the bipyridine ligand.
- Applications : Forms dense coordination polymers with high thermal stability.
- Comparison: The absence of bipyridine in mellitic acid limits its ability to form mixed-donor MOFs. The target compound’s bipyridine group enables hierarchical assembly via both hydrogen bonding (carboxylic acids) and metal coordination (pyridine N-atoms) .
2,2'-Bipyridine Derivatives
- Structure : Aromatic ligands with two pyridine rings.
- Role in Coordination Chemistry : Chelate metals like Ru(II) or Fe(II) for catalytic or photochemical applications.
- Comparison : Simple bipyridines lack the polyacidic sites of the target compound, reducing their utility in proton-conductive materials or pH-responsive frameworks .
Physicochemical Properties
| Compound | Molecular Weight | Solubility (Polar Solvents) | Thermal Stability | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~500 g/mol* | High | Moderate-High | 6 × COOH, 2 × Pyridine |
| Calix[6]arene Hexacarboxylic Acid | ~994 g/mol | Moderate | High | 6 × COOH, Macrocyclic cavity |
| Mellitic Acid | 342 g/mol | Very High | High | 6 × COOH |
| 2,2'-Bipyridine | 156 g/mol | Low | Moderate | 2 × Pyridine |
*Estimated based on analogous structures .
Metal Ion Selectivity and Binding Modes
- Target Compound: Combines hard (carboxylate) and soft (pyridine) donor sites, enabling binding to both transition metals (e.g., Cu²⁺, Fe³⁺) and larger ions (e.g., Pb²⁺). Competitive binding studies are needed to quantify selectivity.
- Calix[6]arene Hexacarboxylic Acid: Prefers larger ions (Pb²⁺ > Ba²⁺ > Sr²⁺) due to cavity size. No affinity for Ca²⁺ or Y³⁺ .
- Mellitic Acid : Binds alkali and alkaline earth metals (e.g., Na⁺, K⁺) in porous frameworks but lacks transition metal specificity .
Biological Activity
Benzene-1,2,3,4,5,6-hexacarboxylic acid; 2-pyridin-2-ylpyridine is a complex organic compound with significant biological implications. This compound exhibits a range of biological activities that are critical for various applications in medicinal chemistry and pharmacology. Understanding its biological activity is essential for potential therapeutic uses and environmental implications.
- Molecular Formula : C22H28N2O12
- Molecular Weight : 512.464 g/mol
- CAS Number : 840539-94-8
- LogP : 2.05320 (indicating moderate lipophilicity)
Antioxidant Properties
Research indicates that benzene derivatives often exhibit antioxidant activities. Benzene-1,2,3,4,5,6-hexacarboxylic acid has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems. This property is crucial for protecting cells from oxidative damage that can lead to chronic diseases such as cancer and cardiovascular disorders.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
These findings suggest its potential application in developing new antimicrobial agents.
Cytotoxic Effects
Benzene derivatives are known to interact with cellular mechanisms leading to cytotoxic effects. In vitro studies have indicated that benzene-1,2,3,4,5,6-hexacarboxylic acid can induce apoptosis in cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 25 µM
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 30 µM
These results highlight its potential as a chemotherapeutic agent.
The biological activity of benzene-1,2,3,4,5,6-hexacarboxylic acid is thought to arise from its ability to modulate various signaling pathways and enzyme activities:
- Inhibition of Topoisomerases : This compound may inhibit topoisomerase enzymes involved in DNA replication and repair.
- Reactive Oxygen Species (ROS) Modulation : It can influence the levels of ROS within cells, thereby affecting cell survival and proliferation.
- Interaction with Protein Targets : Preliminary studies suggest that it may bind to specific proteins involved in cell cycle regulation.
Case Studies
-
Case Study on Anticancer Activity
- In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of benzene-1,2,3,4,5,6-hexacarboxylic acid on various cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction through caspase activation pathways.
-
Antimicrobial Efficacy Study
- A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed promising results with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
